4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine;oxalic acid
Overview
Description
4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine; oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine typically involves the reaction of 1-bromonaphthalene with butylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromonaphthalene moiety to a naphthalene derivative.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene compounds.
Scientific Research Applications
4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with biological membranes, while the butylamine chain can engage in hydrogen bonding and electrostatic interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-naphthaleneboronic acid: Shares the bromonaphthalene moiety but differs in its functional groups.
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure but with a benzyl group instead of a butylamine chain.
Uniqueness
4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine is unique due to its combination of a bromonaphthalene moiety with a butylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-bromonaphthalen-2-yl)oxy-N-butylbutan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO.C2H2O4/c1-2-3-12-20-13-6-7-14-21-17-11-10-15-8-4-5-9-16(15)18(17)19;3-1(4)2(5)6/h4-5,8-11,20H,2-3,6-7,12-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINKZLQDFNPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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